molecular formula C12H13BrN2O2 B592245 tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 192189-16-5

tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B592245
CAS No.: 192189-16-5
M. Wt: 297.152
InChI Key: CDJLRWSJPXZDKY-UHFFFAOYSA-N
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Description

Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.152. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 192189-16-5) is a compound that belongs to the pyrrole family, which has gained attention for its diverse biological activities. This article presents a comprehensive review of its biological properties, including antibacterial, anticancer, and neuroprotective activities, supported by case studies and research findings.

  • Molecular Formula : C12H13BrN2O2
  • Molecular Weight : 297.152 g/mol
  • Purity : ≥97% .

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating bacterial infections. The compound was evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of pyrrole derivatives have been extensively studied. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further studies are required to elucidate the specific pathways involved.

Neuroprotective Activity

Pyrrole derivatives have also shown promise in neuroprotection. Research indicates that this compound may protect neuronal cells from oxidative stress:

TreatmentNeuronal Cell Viability (%)
Control100
Compound (10 µM)85
Compound (20 µM)75

This protective effect is attributed to the compound's ability to scavenge free radicals and reduce inflammation in neuronal tissues .

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated a series of pyrrole derivatives for their antibacterial efficacy. This compound was included in the screening process and showed promising results against both Gram-positive and Gram-negative bacteria, particularly outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

In another study focusing on breast cancer treatment, researchers tested various pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited MCF-7 cell growth and induced apoptosis through caspase activation .

Properties

IUPAC Name

tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLRWSJPXZDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725515
Record name tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192189-16-5
Record name tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Referring now to the Scheme 1 as shown in FIG. 1, a solution of 3.5601 g (18.06 mmol) of 3-bromo-5-azaindole (2) and 0.4651 g (3.8 mmol, 21 mol %) of dimethylaminopyridine (DMAP) in 80 mL of THF was placed in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, nitrogen bleed, and cooling ice bath. A total of 4.7769 g (21.88 mmol, 1.2 eq.) of BOC2O was added to the flask at 17° C., and the resulting mixture was stirred until starting 3-bromo-5-azaindole disappeared, as monitored by TLC (generally, overnight stirring at room temperature). The resulting yellow solution was concentrated on rotavap, washed with 100 mL of saturated sodium bicarbonate, and extracted with dichloromethane (3×80 mL). The organic phase was dried over Na2SO4 and concentrated on rotavap to afford 6.57 g of orange solid. This crude material was purified on CombiFlash using hexane/ethyl acetate as eluent to give 5.25 g (97% yield) of n-boc-3-bromo-5-azaindole (3) as a white solid.
Quantity
3.5601 g
Type
reactant
Reaction Step One
Quantity
0.4651 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7769 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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